2-chloro-N-(5-chloro-2-cyanophenyl)acetamide 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 189083-68-9
VCID: VC8461378
InChI: InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14)
SMILES: C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol

2-chloro-N-(5-chloro-2-cyanophenyl)acetamide

CAS No.: 189083-68-9

Cat. No.: VC8461378

Molecular Formula: C9H6Cl2N2O

Molecular Weight: 229.06 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-chloro-2-cyanophenyl)acetamide - 189083-68-9

Specification

CAS No. 189083-68-9
Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
IUPAC Name 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
Standard InChI InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14)
Standard InChI Key LIULOSOFIJGOCL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N
Canonical SMILES C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide features a phenyl ring substituted at positions 2 and 5 with a cyano (-CN) and chloro (-Cl) group, respectively. The acetamide moiety (-NHCOCH2_2Cl) is attached to the phenyl ring’s position 2, introducing a reactive chloroethyl chain. The canonical SMILES representation is \text{C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N}, reflecting its planar aromatic system and electron-withdrawing substituents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6Cl2N2O\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O}
Molecular Weight229.06 g/mol
IUPAC Name2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
CAS Registry Number189083-68-9
XLogP3 (Predicted)2.8

The compound’s polarity arises from the cyano and amide groups, influencing its solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The chloro substituents enhance lipophilicity, potentially affecting membrane permeability in biological systems.

Synthetic Methodologies

Reaction Pathways

The synthesis of 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide typically involves acylation of 5-chloro-2-cyanoaniline with chloroacetyl chloride. A representative protocol, adapted from analogous chloroacetamide syntheses , proceeds as follows:

  • Substrate Preparation: 5-Chloro-2-cyanoaniline is dissolved in anhydrous dichloromethane under inert atmosphere.

  • Acylation: Chloroacetyl chloride is added dropwise at 0°C, followed by triethylamine to scavenge HCl.

  • Workup: The crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids.

Table 2: Optimized Reaction Conditions for Analogous Chloroacetamides

ParameterValue
CatalystPalladium acetate (0.5 mol%)
Ligand2,2'-Bipyridine (0.7 mol%)
SolventToluene
Temperature120°C
Reaction Time24 hours
Yield81%

While the above conditions were reported for 2-chloro-N-phenylacetamide , similar strategies apply to the target compound, with modifications in starting aniline derivatives.

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Diffraction

Although no crystallographic data exists specifically for 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, related bis-chloroacetamides exhibit monoclinic crystal systems. For example, N,N'-(1,2-phenylene)bis(2-chloroacetamide) (PubChem CID 4555956) crystallizes in space group P21/cP2_1/c with unit cell parameters a=4.5731A˚,b=14.3260A˚,c=16.7472A˚,β=95.611a = 4.5731 \, \text{Å}, b = 14.3260 \, \text{Å}, c = 16.7472 \, \text{Å}, \beta = 95.611^\circ . The dihedral angle between aromatic rings in such structures often exceeds 80°, indicating significant non-planarity due to steric hindrance .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at ~1680 cm1^{-1} (amide C=O stretch) and ~2200 cm1^{-1} (C≡N stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 2.35 ppm (s, 2H, CH2_2Cl), δ 7.45–7.89 ppm (m, 3H, aromatic).

    • 13C^{13}\text{C}: δ 165.2 ppm (C=O), δ 115–135 ppm (aromatic carbons), δ 117.5 ppm (C≡N).

CompoundIC50_{50} (HDAC1)Target
2-Chloro-N-(4-nitrophenyl)acetamide1.2 μMHDAC1
Vorinostat (SAHA)10 nMPan-HDAC
Target CompoundNot reportedHypothetical targets

While direct data is lacking, the structural similarity to known HDAC inhibitors suggests plausible bioactivity warrants further investigation.

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